Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Heterocycle
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led to the identification of certain molecular frameworks that serve as fertile ground for drug design. These "privileged scaffolds" possess the inherent ability to bind to multiple biological targets with high affinity, offering a strategic advantage in the development of new medicines. The pyrazolopyridine core is one such scaffold, and among its isomers, the 1H-pyrazolo[4,3-b]pyridine nucleus has emerged as a cornerstone in the synthesis of potent and selective kinase inhibitors. This guide focuses on a particularly valuable derivative: 6-bromo-1H-pyrazolo[4,3-b]pyridine .
The strategic placement of a bromine atom at the 6-position transforms this heterocyclic core into a versatile and powerful building block. This halogen atom serves as a key synthetic handle, enabling a wide array of post-synthesis modifications through modern cross-coupling methodologies. This adaptability has cemented its role as a critical intermediate in the synthesis of complex, biologically active molecules, most notably in the fields of oncology and immunology. This document provides a comprehensive overview of the history, synthesis, chemical reactivity, and applications of 6-bromo-1H-pyrazolo[4,3-b]pyridine, offering field-proven insights for its effective utilization in drug discovery programs.
Physicochemical Properties
A foundational understanding of a molecule begins with its basic properties. The key physicochemical characteristics of 6-bromo-1H-pyrazolo[4,3-b]pyridine are summarized below.
| Property | Value | Source |
| CAS Number | 1150617-54-1 | [1][2][3][4] |
| Molecular Formula | C₆H₄BrN₃ | [2][5] |
| Molecular Weight | 198.02 g/mol | [2][5] |
| Appearance | Solid | [3] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | [2] |
| LogP | 1.7204 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
A Brief History and the Evolution of Synthesis
The story of 6-bromo-1H-pyrazolo[4,3-b]pyridine is intrinsically linked to the broader development of pyrazolopyridine chemistry. The first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported as early as 1908.[6] However, the development of efficient and regioselective syntheses for the [4,3-b] isomer, particularly with specific halogenation patterns, is a more recent endeavor driven by its growing importance in medicinal chemistry.
Early synthetic strategies for pyrazolopyridines were often plagued by low yields and a lack of regiocontrol, limiting their widespread adoption. The two primary retrosynthetic approaches involve either the annulation of a pyridine ring onto a pre-existing pyrazole or the formation of a pyrazole ring from a functionalized pyridine precursor.[6][7] The choice between these strategies is often dictated by the availability of starting materials and the desired substitution pattern on the final bicyclic system.
The emergence of 6-bromo-1H-pyrazolo[4,3-b]pyridine as a key intermediate is largely tied to the rise of targeted cancer therapies in the 21st century. Its utility in the synthesis of kinase inhibitors spurred the development of more robust and scalable synthetic routes. A significant advancement in this area is the development of one-pot procedures that offer operational simplicity and high yields, making this valuable scaffold more accessible to the wider research community.[7]
Key Synthetic Methodologies
The efficient construction of the 6-bromo-1H-pyrazolo[4,3-b]pyridine core is paramount for its application in drug discovery. Several synthetic routes have been developed, each with its own set of advantages and considerations.
Annulation of a Pyrazole Ring onto a Pyridine Core
This is a prevalent strategy that often starts with a suitably substituted pyridine. A notable and efficient modern approach begins with readily available 2-chloro-3-nitropyridines.[7] This method combines a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction in a one-pot manner.
Caption: General workflow for pyrazolo[4,3-b]pyridine synthesis.
Detailed Protocol: One-Pot Synthesis from 2-Chloro-3-nitropyridine Precursors [7]
This protocol exemplifies the annulation of a pyrazole ring onto a pyridine core, offering high efficiency by combining multiple steps.
-
Step 1: Formation of the Pyridinyl Keto Ester. To a solution of a 2-halogenated-3-nitropyridine in a suitable solvent (e.g., acetonitrile), add a β-keto ester (e.g., ethyl acetoacetate) and a base (e.g., potassium carbonate). The reaction proceeds via an SNAr mechanism where the enolate of the β-keto ester displaces the halogen.
-
Step 2: Japp-Klingemann Reaction. The pyridinyl keto ester intermediate is then subjected to a Japp-Klingemann reaction without isolation. An arenediazonium salt (often prepared separately and used as a stable tosylate salt) is added to the reaction mixture. This step involves an azo-coupling followed by deacylation to form a hydrazone intermediate.
-
Step 3: Cyclization. The final step is an intramolecular nucleophilic aromatic substitution, where the hydrazone cyclizes onto the nitro-activated pyridine ring to form the pyrazole ring. This annulation typically occurs under the reaction conditions of the Japp-Klingemann step, making the entire sequence a one-pot procedure.
Causality Behind Experimental Choices: The use of a 3-nitropyridine is crucial as the nitro group serves two purposes: it activates the C2 position for the initial SNAr reaction and later facilitates the final intramolecular cyclization. The one-pot nature of this protocol is a significant advantage, reducing purification steps and improving overall yield and efficiency.
Synthesis via Diazotization and Cyclization
An alternative approach, highlighted in patent literature, involves the construction of the pyrazole ring through diazotization of an aminopyridine precursor followed by an intramolecular cyclization.[8] This method is particularly relevant for the synthesis of derivatives bearing a carboxylic acid ester group, another valuable synthetic handle.
Detailed Protocol: Synthesis of Ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate [8]
-
Step 1: Starting Material Preparation. The synthesis typically begins with a substituted aminopyridine. This precursor undergoes a series of transformations to install the necessary functionalities for the subsequent cyclization.
-
Step 2: Diazotization. The key aminopyridine intermediate is dissolved in an acidic medium (e.g., dilute sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise to form a diazonium salt in situ.
-
Step 3: Intramolecular Cyclization. The unstable diazonium salt undergoes spontaneous intramolecular cyclization under the acidic conditions to form the fused pyrazole ring, yielding the desired 6-bromo-1H-pyrazolo[4,3-b]pyridine derivative. The product is then isolated by neutralization and extraction.
Causality Behind Experimental Choices: This route is advantageous when the desired substitution pattern is more easily accessible from an aminopyridine starting material. The low temperature for the diazotization is critical to prevent the premature decomposition of the diazonium salt.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Key Steps | Advantages | Disadvantages |
| One-Pot from Halonitropyridine [7] | 2-Halogenated-3-nitropyridine, β-keto ester, Arenediazonium salt | SNAr, Japp-Klingemann, Intramolecular Cyclization | High efficiency, operational simplicity, one-pot procedure. | May require synthesis of specific arenediazonium salts. |
| Diazotization of Aminopyridine [8] | Substituted aminopyridine | Diazotization, Intramolecular Cyclization | Utilizes different starting materials, suitable for specific ester derivatives. | Diazonium salts can be unstable, requires careful temperature control. |
| Hydrazine Condensation [5] | 5-bromo-3-fluoropyridine-2-carbaldehyde, Hydrazine hydrate | Condensation, Cyclization | Direct formation from a pyridine carbaldehyde. | Availability of the starting aldehyde may be limited. |
The Bromine at Position 6: A Gateway to Molecular Diversity
The true synthetic power of 6-bromo-1H-pyrazolo[4,3-b]pyridine lies in the reactivity of its bromine atom. This halogen serves as a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis.
Caption: Key functionalization reactions of the 6-bromo scaffold.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[4][9][10][11][12][13][14][15] In the context of 6-bromo-1H-pyrazolo[4,3-b]pyridine, this reaction allows for the introduction of various aryl and heteroaryl groups at the 6-position, a common strategy in the development of kinase inhibitors to probe the solvent-exposed regions of the ATP-binding pocket.
General Protocol: Suzuki-Miyaura Coupling [16]
-
Reaction Setup. In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 6-bromo-1H-pyrazolo[4,3-b]pyridine, the desired aryl or heteroaryl boronic acid (or its ester derivative), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system like XPhosPdG2), and a base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent and Heating. Add a suitable degassed solvent system (e.g., 1,4-dioxane/water). Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification. Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is critical and often depends on the electronic and steric properties of the coupling partners. Ligands like XPhos are often effective for challenging couplings. The base is required to activate the boronic acid for transmetalation to the palladium center.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10][16][17][18][19][20][21][22] This reaction is invaluable for installing amine functionalities at the 6-position of the pyrazolopyridine core. These amino groups can serve as crucial hydrogen bond donors or acceptors for interacting with the target protein, or as a point for further derivatization.
General Protocol: Buchwald-Hartwig Amination [20]
-
Reaction Setup. In an oven-dried, inert-atmosphere glovebox or Schlenk line, combine 6-bromo-1H-pyrazolo[4,3-b]pyridine, the desired primary or secondary amine, a palladium pre-catalyst (e.g., a Pd(I) dimer or a combination of a Pd source like Pd₂(dba)₃ and a phosphine ligand like BINAP or X-Phos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or KOt-Bu).
-
Solvent and Heating. Add an anhydrous, degassed aprotic solvent (e.g., toluene or 1,4-dioxane). Heat the mixture under an inert atmosphere (typically 80-110 °C) until the starting material is consumed.
-
Work-up and Purification. After cooling, quench the reaction carefully (e.g., with aqueous NH₄Cl), and extract the product into an organic solvent. The organic phase is then washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Causality Behind Experimental Choices: The use of strong, sterically hindered bases is necessary to deprotonate the amine without competing as a nucleophile. The choice of ligand is crucial for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often giving the best results by promoting both oxidative addition and reductive elimination steps.
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The 1H-pyrazolo[4,3-b]pyridine scaffold is a bioisostere of purine, the core of ATP. This structural mimicry makes it an ideal framework for designing ATP-competitive kinase inhibitors. The 6-bromo derivative is a key player in this field, serving as a precursor to several clinical candidates.
Case Study 1: Glumetinib (SCC244) - A Potent c-Met Inhibitor
The mesenchymal-epithelial transition factor (c-Met) is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in tumor growth, invasion, and metastasis.[15][19][23][24][25][26][27][28][29][30][31][32] Glumetinib (also known as SCC244) is a highly potent and selective c-Met inhibitor that has shown promising results in clinical trials for cancers with MET alterations, such as non-small cell lung cancer (NSCLC).[15][24][28][31][32] The synthesis of Glumetinib relies on the 6-bromo-1H-pyrazolo[4,3-b]pyridine scaffold.
The core of Glumetinib is constructed by functionalizing the 6-position of the pyrazolo[4,3-b]pyridine ring. While the exact, step-by-step synthesis from the 6-bromo intermediate to the final drug is proprietary, the general strategy involves a cross-coupling reaction at the 6-position to introduce the sulfonamide-linked side chain that is critical for its high potency and selectivity.[25]
Caption: Simplified c-Met signaling pathway and the inhibitory action of Glumetinib.
Case Study 2: Targeting the PD-1/PD-L1 Immune Checkpoint
The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade T-cell mediated destruction. Small molecule inhibitors that disrupt this interaction are a major focus of cancer immunotherapy research. The 1H-pyrazolo[4,3-b]pyridine scaffold has been successfully employed to design potent PD-1/PD-L1 inhibitors.[23]
In a notable example, a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed and synthesized, leading to the discovery of compounds with nanomolar potency in blocking the PD-1/PD-L1 interaction.[23] The synthesis of these molecules starts from a pyrazole precursor and builds the pyridine ring, but the versatility of the 6-bromo analogue would allow for rapid diversification at this position to optimize binding to the PD-L1 dimer interface.
Caption: PD-1/PD-L1 pathway and disruption by small molecule inhibitors.
Representative Kinase Inhibitors Derived from the Pyrazolo[4,3-b]pyridine Scaffold
| Compound | Target Kinase(s) | IC₅₀ | Reference |
| Glumetinib (SCC244) | c-Met | 0.42 nM | [28] |
| Compound 37 (from Shen et al.) | c-Met | Low nM range | [25] |
| D38 (from Dai et al.) | PD-1/PD-L1 Interaction | 9.6 nM | [23] |
| Volitinib | c-Met | 6 nM (enzyme), 19 nM (cell) | [29] |
Conclusion
6-bromo-1H-pyrazolo[4,3-b]pyridine is more than just another heterocyclic compound; it is a testament to the power of strategic design in medicinal chemistry. Its structural resemblance to purine provides a biological head start, while the synthetically versatile bromine atom offers a gateway to vast chemical space. The development of efficient, modern synthetic protocols has made this scaffold readily accessible, and its successful application in the creation of high-profile clinical candidates like Glumetinib underscores its immense value. For researchers and scientists in drug development, a thorough understanding of the synthesis, reactivity, and strategic application of 6-bromo-1H-pyrazolo[4,3-b]pyridine is not just beneficial—it is essential for navigating the competitive landscape of modern drug discovery.
References
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[24] Su, Y., Zhang, X., Liu, Y., Xu, Y., Wang, Y., Zhang, L., ... & Shen, J. (2018). Preclinical Evaluation of SCC244 (Glumetinib), a Novel, Potent, and Highly Selective Inhibitor of c-Met in MET-dependent Cancer Models. Molecular Cancer Therapeutics, 17(4), 753-763. [Link]
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